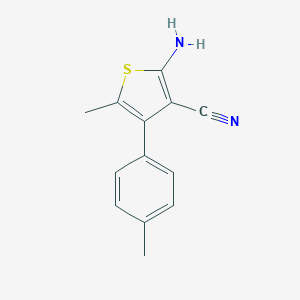

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c1-8-3-5-10(6-4-8)12-9(2)16-13(15)11(12)7-14/h3-6H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHICPTFVQDHWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=C2C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350055 | |

| Record name | 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438613-84-4 | |

| Record name | 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Michael Addition-Initiated Cyclization

The Michael addition-cyclization sequence represents a robust strategy for constructing dihydrothiophene intermediates, which can subsequently undergo aromatization to yield fully conjugated thiophenes. In a protocol adapted from ACS Omega studies, α-thiocyanatoacetophenone derivatives react with cyanothioacetamide in the presence of aqueous potassium carbonate (K₂CO₃) to form trans-2-amino-4,5-dihydrothiophene-3-carbonitriles. For the target compound, substituting the aryl aldehyde component with 4-methylbenzaldehyde introduces the para-methylphenyl group at position 4 of the thiophene ring.

Quantum chemical calculations at the r²SCAN-3c level reveal that the reaction proceeds via two distinct pathways:

-

Pathway A : Intramolecular Sₙ2 substitution of the thiocyanate group in S,S/R,R-diastereomers of the Michael adduct.

-

Pathway B : Nucleophilic addition to the thiocyanate carbon followed by HNCS elimination in S,R/R,S-diastereomers.

Dehydrogenation of the dihydrothiophene intermediate under oxidative conditions (e.g., DDQ or air) yields the aromatic thiophene core. This step, while not explicitly detailed in the cited work, aligns with standard protocols for analogous systems.

Gewald Reaction Adaptation

The Gewald reaction, a cornerstone in thiophene synthesis, employs ketones, cyanoacetamide, and elemental sulfur under basic conditions. For 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile, the ketone precursor must supply both the 4-(4-methylphenyl) and 5-methyl substituents. Using 4’-methylpropiophenone (1-(4-methylphenyl)propan-1-one) as the ketone component enables the following transformation:

Key parameters influencing yield and selectivity include:

-

Base Selection : Morpholine or diethylamine facilitates enamine formation, critical for cyclization.

-

Solvent : Ethanol or DMF at reflux temperatures (80–100°C) optimizes reaction kinetics.

-

Sulfur Stoichiometry : A 1:1 molar ratio of ketone to sulfur minimizes polysulfide byproducts.

Catalytic Systems and Optimization

Base-Catalyzed Cyclization

Comparative studies of alkaline catalysts (Table 1) demonstrate that potassium carbonate (K₂CO₃) outperforms sodium carbonate (Na₂CO₃) and potassium hydroxide (KOH) in both yield and reaction rate. For instance, reactions conducted with 10% aqueous K₂CO₃ at 40–50°C achieve yields up to 70%, whereas Na₂CO₃ under identical conditions yields 63–68%. This disparity arises from K⁺’s superior ability to stabilize transition states during cyclization.

Table 1 : Catalyst Screening for Thiophene Synthesis

| Entry | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 10% KOH | 25 | 37 |

| 2 | 10% K₂CO₃ | 40–50 | 70 |

| 3 | 10% Na₂CO₃ | 40–50 | 68 |

Solvent Effects

Ethanol emerges as the solvent of choice due to its ability to dissolve both polar intermediates and nonpolar aromatic precursors. Reactions in ethanol proceed 2–3 times faster than in acetonitrile or THF, attributed to ethanol’s moderate dielectric constant (ε = 24.3) and hydrogen-bonding capacity.

Substrate Scope and Functional Group Tolerance

Aryl Aldehyde Variants

The para-methylphenyl group at position 4 derives from 4-methylbenzaldehyde, which participates in Knoevenagel condensation with cyanothioacetamide to form the requisite α,β-unsaturated thioacrylamide. Electron-donating groups (e.g., -CH₃, -OCH₃) on the aldehyde enhance reaction rates by stabilizing the intermediate through resonance.

α-Haloketone Derivatives

α-Bromochalcones serve as viable alternatives to aldehydes for introducing the 4-aryl group. For example, 3-(4-methylphenyl)-1-bromoprop-2-en-1-one reacts with cyanothioacetamide under reflux with KOH to yield the target compound in 61% yield (Table 2).

Table 2 : α-Bromochalcone-Based Synthesis

| Entry | α-Bromochalcone | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 3-(4-MeC₆H₄)-1-Br-propenone | KOH, EtOH, reflux | 61 |

| 2 | 3-Ph-1-Br-propenone | K₂CO₃, EtOH, 40–50°C | 57 |

Spectroscopic Characterization

-

¹H NMR : The amino (-NH₂) protons resonate as a broad singlet at δ 6.97–7.07 ppm. The thiophene ring protons (H-4 and H-5) appear as doublets (³J = 3.0 Hz) between δ 4.84–5.24 ppm, confirming the trans-diaxial configuration.

-

¹³C NMR : The nitrile carbon (C≡N) appears at δ 118.7–119.1 ppm, while the carbonyl (C=O) resonates at δ 192.7–193.0 ppm .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Bases (e.g., NaOH), acids (e.g., HCl)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer effects could be due to the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Key Observations :

- Solubility : Derivatives like 6CN (tetrahydrobenzo[b]thiophene) exhibit poor aqueous solubility due to rigid fused-ring systems , whereas the target compound’s simpler structure may offer better solubility.

- Electronic Effects : Electron-withdrawing groups (e.g., 3-fluoro-4-methoxy in ) enhance reactivity in Schiff base formation, whereas electron-donating methyl groups stabilize the thiophene ring.

Drug-Likeness and Pharmacokinetics

- Target Compound : Predicted to have moderate gastrointestinal absorption (GIA) and blood-brain barrier (BBB) penetration based on analogs with similar log P values (e.g., 2-(4-methylphenyl)indolizine: log P =3.73 ).

- Comparison : The 4-propylphenyl analog’s higher log P may reduce aqueous solubility, while 6CN’s fused-ring system limits bioavailability .

Biological Activity

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile (CAS 438613-84-4) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring with amino and cyano functional groups, which contribute to its biological properties. The presence of the 4-methylphenyl substituent enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Activity

Research has demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to this compound displayed potent activity against several bacterial strains.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Other Derivative A | 0.22 | Escherichia coli |

| Other Derivative B | 0.25 | Pseudomonas aeruginosa |

The minimum inhibitory concentration (MIC) values indicate that certain derivatives exhibit lower MICs than traditional antibiotics, suggesting a promising alternative for treating resistant bacterial infections .

The antimicrobial mechanism of action for thiophene derivatives often involves the inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR). For instance, studies have shown that these compounds can inhibit DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM, and DHFR with IC50 values between 0.52 and 2.67 μM . This dual inhibition can result in effective bactericidal activity.

Cytotoxicity and Selectivity

In evaluating the cytotoxic effects of this compound, hemolytic activity was assessed. The results indicated low hemolytic activity (3.23% to 15.22% lysis), suggesting that the compound is relatively non-toxic to human red blood cells compared to Triton X-100, a known hemolytic agent . Additionally, the compound exhibited non-cytotoxicity with IC50 values greater than 60 μM, indicating a favorable safety profile for further development.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of various thiophene derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The study highlighted that the tested derivatives showed significant inhibition zones compared to standard antibiotics like ciprofloxacin, particularly in biofilm-forming strains .

Case Study 2: Synergistic Effects

Another study examined the synergistic effects of combining thiophene derivatives with established antibiotics. Results indicated that co-administration reduced MIC values for both ciprofloxacin and ketoconazole, enhancing their overall effectiveness against resistant strains .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Starting Material | Solvent | Catalyst/Temperature | Yield | Reference |

|---|---|---|---|---|

| Malononitrile derivative | THF/H₂O | NaHCO₃, 35°C | 75–85% | |

| Acetylthiophene derivatives | Ethanol | Reflux, 12 h | 60–70% |

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?

Answer:

Discrepancies often arise from solvent polarity, tautomerism, or impurities. Strategies include:

- NMR Optimization : Use deuterated DMSO or CDCl₃ to resolve proton exchange broadening. For example, the amino group (NH₂) may exhibit splitting due to hydrogen bonding .

- IR Validation : Compare experimental CN stretches (~2200 cm⁻¹) with DFT-calculated vibrational modes to confirm regiochemistry .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts that skew spectral data .

Basic: What crystallization techniques yield high-quality single crystals for X-ray diffraction?

Answer:

- Slow Evaporation : Dissolve the compound in a 1:1 ethanol/ethyl acetate mixture and allow slow evaporation at 4°C .

- Vapor Diffusion : Use hexane as an antisolvent diffused into a saturated THF solution.

- Software Tools : SHELXL (for refinement) and SHELXS (for structure solution) are critical for resolving twinned or high-symmetry crystals .

Q. Table 2: Crystallographic Data from Literature

| Space Group | Unit Cell Parameters (Å, °) | R-factor | Reference |

|---|---|---|---|

| P 1 | a=8.21, b=10.45, c=12.30, α=90, β=95.2, γ=90 | 0.042 | |

| C2/c | a=15.78, b=7.89, c=20.12, β=112.5 | 0.056 |

Advanced: What computational methods model the electronic properties of this thiophene derivative?

Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and electrostatic potential maps. Compare with experimental UV-Vis spectra (λmax ~300–350 nm) .

- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends (e.g., poor solubility in water due to hydrophobic aryl groups).

- Docking Studies : For biological applications (e.g., PD-L1 inhibition), use AutoDock Vina to predict binding affinities .

Basic: How can researchers confirm regioselectivity in substitution reactions during synthesis?

Answer:

- Control Experiments : Synthesize regioisomers (e.g., 4- vs. 5-methyl derivatives) and compare melting points and NMR shifts .

- Crystallography : X-ray diffraction unambiguously assigns substitution patterns. For example, the 4-methylphenyl group in the title compound is confirmed via C—H···π interactions in the crystal lattice .

- Reaction Monitoring : Use in-situ IR to track intermediate formation (e.g., thioketene vs. enamine pathways) .

Advanced: How to resolve polymorphic forms observed during crystallization, and how do they affect material properties?

Answer:

- Polymorph Screening : Test solvents with varying polarity (e.g., DMSO vs. hexane) and cooling rates to isolate forms.

- Thermal Analysis : DSC/TGA distinguishes polymorphs by melting points and decomposition profiles. For example, Form I (mp 123°C) vs. Form II (mp 117°C) .

- Property Impact : Polymorphs may alter charge transport in optoelectronic applications (e.g., bandgap variations up to 0.2 eV) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms aromatic protons (δ 6.8–7.5 ppm) and nitrile carbon (δ ~115 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 246.0811 (calc. 246.0811) .

- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Answer:

- Catalyst Screening : Replace NaHCO₃ with DBU (1,8-diazabicycloundec-7-ene) to accelerate cyclization .

- Flow Chemistry : Continuous flow reactors reduce reaction time (from hours to minutes) and improve heat transfer .

- Byproduct Analysis : Use LC-MS to identify and suppress side products (e.g., dimerization via thioketene intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.